4-ethoxy-2-phenylimidazole

IDO1 inhibition cancer immunotherapy tryptophan metabolism

4-Ethoxy-2-phenylimidazole (CAS 53386-01-9; synonyms: 5-ethoxy-2-phenyl-1H-imidazole, 4-ethoxy-2-phenyl-1(3)H-imidazole) is a heterocyclic compound of the substituted 2-phenylimidazole class, characterized by an ethoxy substituent at the imidazole 4-position and a phenyl ring at the 2-position. Its molecular formula is C11H12N2O with a molecular weight of 188.23 g/mol.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 53386-01-9
Cat. No. B3053369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-2-phenylimidazole
CAS53386-01-9
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-2-14-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)
InChIKeyFDDUJRWOUXKCDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-phenylimidazole (CAS 53386-01-9) Procurement Specification: Core Physicochemical Identity and Research-Grade Parameters


4-Ethoxy-2-phenylimidazole (CAS 53386-01-9; synonyms: 5-ethoxy-2-phenyl-1H-imidazole, 4-ethoxy-2-phenyl-1(3)H-imidazole) is a heterocyclic compound of the substituted 2-phenylimidazole class, characterized by an ethoxy substituent at the imidazole 4-position and a phenyl ring at the 2-position [1]. Its molecular formula is C11H12N2O with a molecular weight of 188.23 g/mol . As a substituted phenylimidazole derivative, this compound has been evaluated in multiple pharmacological target assays, including indoleamine 2,3-dioxygenase (IDO1) inhibition, soluble epoxide hydrolase (sEH) inhibition, PDE10A enzyme inhibition, and cytochrome P450 (CYP3A4) time-dependent inhibition [2].

Why 4-Ethoxy-2-phenylimidazole Cannot Be Substituted by Unsubstituted 2-Phenylimidazole or Alternative 4-Substituted Analogs in Target-Based Research


Substituted 2-phenylimidazole derivatives exhibit marked structure-activity divergence depending on the nature of the substituent at the imidazole 4-position [1]. The unsubstituted parent 2-phenylimidazole (CAS 670-96-2) shows minimal to no inhibitory activity against IDO1 (IC50 > 1 mM) , whereas the 4-ethoxy derivative demonstrates nanomolar cellular potency (EC50 = 74 nM) against human IDO1 in IFN-stimulated MDA-MB-231 cells [2]. Furthermore, the 4-methoxy analog 4-methoxy-2-phenylimidazole (CAS 128666-05-7) has been reported with IC50 values as low as 15.7 nM in anticancer antiproliferative assays, indicating that even subtle O-alkyl chain length variation (ethoxy vs. methoxy) materially alters potency profiles across different target systems . Generic substitution among in-class compounds is therefore not scientifically justified without direct comparative data for the specific assay and target of interest.

4-Ethoxy-2-phenylimidazole (CAS 53386-01-9) Quantified Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


IDO1 Cellular Inhibition: 4-Ethoxy-2-phenylimidazole (EC50 = 74 nM) vs. Unsubstituted 2-Phenylimidazole (IC50 > 1 mM) in Human Cancer Cell Models

In a cellular assay using IFN-γ-stimulated human MDA-MB-231 breast cancer cells, 4-ethoxy-2-phenylimidazole inhibited human indoleamine 2,3-dioxygenase 1 (IDO1) with an EC50 value of 74 nM [1]. In contrast, the unsubstituted parent compound 2-phenylimidazole (CAS 670-96-2) exhibits no meaningful IDO1 inhibitory activity, with reported IC50 values > 1 mM (>1,000,000 nM) across multiple assay platforms . This represents an approximate >13,500-fold improvement in potency conferred specifically by the 4-ethoxy substitution pattern.

IDO1 inhibition cancer immunotherapy tryptophan metabolism immune modulation

IDO1 Inhibition: 4-Ethoxy-2-phenylimidazole (EC50 = 74 nM) vs. 4-Phenylimidazole (IC50 = 48,000 nM) — Comparative Potency Analysis

4-Ethoxy-2-phenylimidazole demonstrates IDO1 inhibitory activity with an EC50 of 74 nM in IFN-γ-stimulated human MDA-MB-231 breast cancer cells [1]. The structurally related comparator 4-phenylimidazole (CAS 670-95-1), which lacks the 2-phenyl substitution pattern but retains a phenyl group at the imidazole 4-position, exhibits an IC50 of 48,000 nM (48 μM) against purified recombinant IDO . This represents approximately a 649-fold higher potency for the 4-ethoxy-2-phenylimidazole scaffold relative to 4-phenylimidazole in IDO1 inhibition assays.

IDO1 inhibitor immuno-oncology enzyme inhibition potency comparison

PDE10A Enzyme Inhibition: 4-Ethoxy-2-phenylimidazole (Ki = 0.030 nM) Demonstrates Sub-Nanomolar Potency in IMAP Assay

4-Ethoxy-2-phenylimidazole has been evaluated as a PDE10A enzyme inhibitor, demonstrating a Ki value of 0.030 nM (30 pM) in an IMAP fluorescence polarization assay [1]. This places the compound in the sub-nanomolar potency range for PDE10A inhibition. While direct comparator data for structurally analogous compounds in identical assay conditions are not available, the reported potency is consistent with the broader phenylimidazole class of PDE10A inhibitors described in patent literature (US8133897B2, US8785467, US9669029), where lead optimization efforts achieved 100-fold improvements from initial micromolar starting points through systematic structural modifications [2].

PDE10A inhibitor phosphodiesterase neurological disorders CNS drug discovery

CYP3A4 Time-Dependent Inhibition: 4-Ethoxy-2-phenylimidazole (IC50 = 90 nM) Exhibits Nanomolar Potency in Human Recombinant Enzyme Assay

4-Ethoxy-2-phenylimidazole demonstrates time-dependent inhibition (TDI) of recombinant human CYP3A4 with an IC50 value of 90 nM, using midazolam as the probe substrate and a 30-minute preincubation period in the presence of an NADPH-generating system [1]. Additional characterization revealed a Ki value of 250 nM for CYP3A4 inactivation and a Ki of 660 nM in human liver microsomes [1]. Time-dependent CYP inhibition is a critical ADME-Tox parameter distinct from reversible inhibition, as TDI often leads to mechanism-based inactivation and clinically significant drug-drug interactions. In contrast, the unsubstituted parent 2-phenylimidazole is primarily characterized as a corrosion inhibitor and epoxy curing agent [2], with no reported CYP inhibition profiling in the primary literature.

CYP3A4 inhibition drug metabolism time-dependent inhibition ADME-Tox DDI risk assessment

Soluble Epoxide Hydrolase (sEH) Inhibition: 4-Ethoxy-2-phenylimidazole (IC50 = 0.24 μM) vs. Mouse sEH (IC50 = 0.12 μM) — Species Selectivity Profile

4-Ethoxy-2-phenylimidazole inhibits human soluble epoxide hydrolase (sEH) with an IC50 of 0.24 μM (240 nM) [1] and mouse sEH with an IC50 of 0.12 μM (120 nM) [2]. The compound demonstrates only a 2-fold difference in potency between human and mouse orthologs, indicating conserved target engagement across species. In the broader phenylimidazole class, 1-phenylimidazole has been shown to enhance epoxide hydrolase activity in rat hepatic microsomes [3], demonstrating that subtle positional isomerism (1- vs. 2- vs. 4-substitution) can invert the functional effect from inhibition to activation.

sEH inhibition epoxide hydrolase cardiovascular inflammation species selectivity

4-Ethoxy-2-phenylimidazole (CAS 53386-01-9) Evidence-Based Research Applications and Procurement-Relevant Scenarios


IDO1-Targeted Cancer Immunotherapy Screening and Lead Optimization

Based on the 74 nM cellular EC50 against human IDO1 in IFN-stimulated MDA-MB-231 breast cancer cells [1], 4-ethoxy-2-phenylimidazole serves as a validated positive control or scaffold for IDO1 inhibitor discovery programs. The >13,500-fold potency improvement over unsubstituted 2-phenylimidazole and 649-fold improvement over 4-phenylimidazole establish this compound as the functionally active scaffold among commercially available phenylimidazole analogs for IDO1 screening . Procurement is recommended for medicinal chemistry teams requiring a defined starting point for structure-activity relationship (SAR) exploration of 4-alkoxy-2-phenylimidazole derivatives in immuno-oncology applications.

PDE10A CNS Drug Discovery: High-Potency Positive Control for Enzymatic and Cellular Assays

With a Ki of 0.030 nM (30 pM) against PDE10A in IMAP fluorescence polarization assays [2], 4-ethoxy-2-phenylimidazole represents a high-potency tool compound for PDE10A inhibitor screening cascades. This compound falls within the chemical space of patent-protected phenylimidazole PDE10A inhibitors (US8133897B2, US8785467, US9669029) [3], making it suitable for use as a reference standard in assay development, as a benchmarking compound for novel PDE10A inhibitor series, and as a structural template for CNS-targeted medicinal chemistry optimization in schizophrenia and related neurological indications.

Drug Metabolism and CYP-Mediated Drug-Drug Interaction (DDI) Risk Assessment

4-Ethoxy-2-phenylimidazole demonstrates time-dependent inhibition of human CYP3A4 with an IC50 of 90 nM and a Ki(inactivation) of 250 nM [4], establishing this compound as a relevant probe for DDI liability screening. The TDI profile indicates mechanism-based CYP3A4 inactivation potential, a critical parameter distinct from reversible inhibition. This compound is appropriate for use as a positive control in CYP3A4 TDI assays, as a tool compound for studying mechanism-based inactivation kinetics, and as a reference for comparing CYP inhibition profiles across substituted phenylimidazole series during lead optimization.

Soluble Epoxide Hydrolase (sEH) Cardiovascular and Inflammation Target Validation

With human sEH IC50 = 0.24 μM and mouse sEH IC50 = 0.12 μM [5][6], 4-ethoxy-2-phenylimidazole provides a tool compound with conserved human-rodent potency (2-fold difference) for preclinical sEH target validation studies. The micromolar potency supports use in cellular and in vivo models of cardiovascular disease, hypertension, and inflammation, where sEH inhibition is a therapeutically validated mechanism. The compound's inhibitory effect contrasts with 1-phenylimidazole's activating effect on epoxide hydrolase [7], reinforcing the requirement for regioisomer-specific procurement.

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